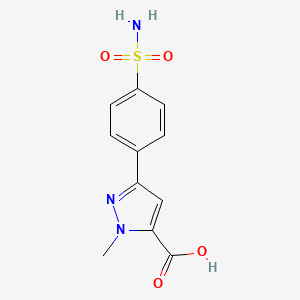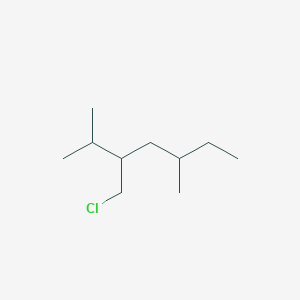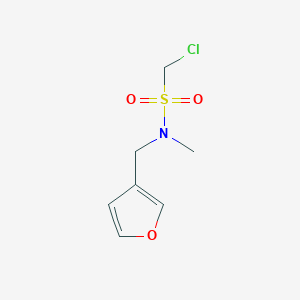![molecular formula C12H21NO3 B13495253 tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate](/img/structure/B13495253.png)
tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate is a chemical compound with the molecular formula C11H19NO3. It is a carbamate derivative, which is often used in organic synthesis and various chemical reactions. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentanone derivative. One common method involves the use of tert-butyl isocyanate and 1-methyl-3-oxocyclopentylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology
The compound is used in biological research to study enzyme interactions and metabolic pathways. Its stability and reactivity make it a useful tool in probing biological systems .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmacologically active compounds .
Industry
Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include covalent modification of active sites or non-covalent interactions with enzyme surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(1-methyl-3-oxocyclobutyl)carbamate
- tert-Butyl (3-oxocyclopentyl)carbamate
Uniqueness
tert-Butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate is unique due to its specific structural features, such as the presence of a cyclopentyl ring and a tert-butyl carbamate group. These features confer distinct reactivity and stability, making it different from similar compounds .
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4)6-5-9(14)7-12/h5-8H2,1-4H3,(H,13,15) |
Clé InChI |
JTEXIWVTMUDRPK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)C1)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


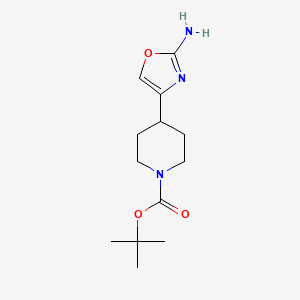
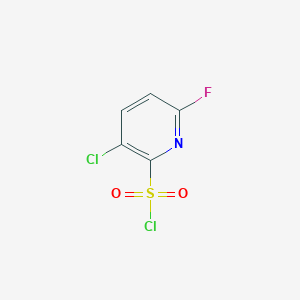
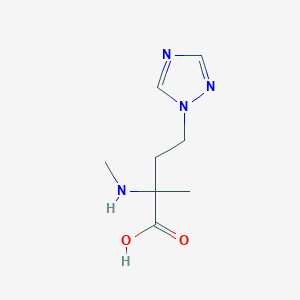
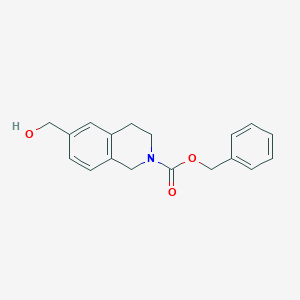
![3-Amino-2-{[1,1'-biphenyl]-4-yl}propanoic acid hydrochloride](/img/structure/B13495204.png)
![2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol](/img/structure/B13495206.png)
![(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13495220.png)
![4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride](/img/structure/B13495233.png)
![1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride](/img/structure/B13495237.png)
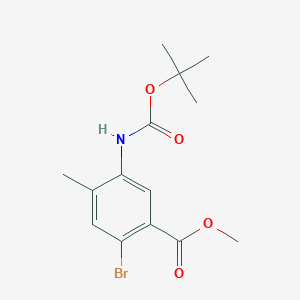
![2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate](/img/structure/B13495243.png)
